(TYR27)-ALPHA-CGRP (27-37) (RAT)
(TYR27)-ALPHA-CGRP (27-37) (RAT)
Brand Name:
Vulcanchem
CAS No.:
124501-79-7
VCID:
VC0046052
InChI:
InChI=1S/C54H79N13O17/c1-26(2)42(52(82)58-24-40(72)60-37(25-68)50(80)61-34(18-19-41(73)74)48(78)59-28(5)46(76)62-35(45(57)75)22-30-11-8-7-9-12-30)64-49(79)36(23-39(56)71)63-53(83)44(29(6)69)66-51(81)38-13-10-20-67(38)54(84)43(27(3)4)65-47(77)33(55)21-31-14-16-32(70)17-15-31/h7-9,11-12,14-17,26-29,33-38,42-44,68-70H,10,13,18-25,55H2,1-6H3,(H2,56,71)(H2,57,75)(H,58,82)(H,59,78)(H,60,72)(H,61,80)(H,62,76)(H,63,83)(H,64,79)(H,65,77)(H,66,81)(H,73,74)/t28-,29+,33-,34-,35-,36-,37-,38-,42-,43-,44-/m0/s1
SMILES:
CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)N
Molecular Formula:
C54H79N13O17
Molecular Weight:
1182.3
(TYR27)-ALPHA-CGRP (27-37) (RAT)
CAS No.: 124501-79-7
Main Products
VCID: VC0046052
Molecular Formula: C54H79N13O17
Molecular Weight: 1182.3
CAS No. | 124501-79-7 |
---|---|
Product Name | (TYR27)-ALPHA-CGRP (27-37) (RAT) |
Molecular Formula | C54H79N13O17 |
Molecular Weight | 1182.3 |
IUPAC Name | (4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C54H79N13O17/c1-26(2)42(52(82)58-24-40(72)60-37(25-68)50(80)61-34(18-19-41(73)74)48(78)59-28(5)46(76)62-35(45(57)75)22-30-11-8-7-9-12-30)64-49(79)36(23-39(56)71)63-53(83)44(29(6)69)66-51(81)38-13-10-20-67(38)54(84)43(27(3)4)65-47(77)33(55)21-31-14-16-32(70)17-15-31/h7-9,11-12,14-17,26-29,33-38,42-44,68-70H,10,13,18-25,55H2,1-6H3,(H2,56,71)(H2,57,75)(H,58,82)(H,59,78)(H,60,72)(H,61,80)(H,62,76)(H,63,83)(H,64,79)(H,65,77)(H,66,81)(H,73,74)/t28-,29+,33-,34-,35-,36-,37-,38-,42-,43-,44-/m0/s1 |
Standard InChIKey | WDONAUJIIUPGFZ-PJYWNUNCSA-N |
SMILES | CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)N |
PubChem Compound | 102602006 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume